3-(Oxetan-3-yl)piperidine is a compound that features a piperidine ring substituted with an oxetane moiety. This compound possesses unique structural characteristics that contribute to its potential applications in medicinal chemistry and organic synthesis. The oxetane ring, a four-membered cyclic ether, is known for its reactivity and ability to participate in various chemical transformations.
The synthesis and characterization of 3-(Oxetan-3-yl)piperidine have been explored in various research articles and patents, which detail its synthesis methods, properties, and applications. Notable sources include studies on oxetane derivatives and their applications in peptide synthesis as well as pharmaceutical chemistry .
Chemically, 3-(Oxetan-3-yl)piperidine belongs to the class of piperidine derivatives, which are cyclic amines characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the oxetane group classifies it further as an oxetane derivative, contributing to its unique reactivity profile.
The synthesis of 3-(Oxetan-3-yl)piperidine can be achieved through several methods. One efficient synthetic route involves the use of oxetane building blocks in conjunction with piperidine derivatives.
The molecular structure of 3-(Oxetan-3-yl)piperidine can be represented as follows:
The spatial arrangement allows for specific interactions that may enhance its biological activity.
3-(Oxetan-3-yl)piperidine can undergo various chemical reactions due to the presence of both the nitrogen atom in the piperidine ring and the reactive oxetane group.
The mechanism of action for compounds like 3-(Oxetan-3-yl)piperidine often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Relevant data includes melting point, boiling point, and specific reactivity profiles which are typically determined experimentally during characterization .
The integration of oxetane rings into drug candidates represents a strategic evolution in medicinal chemistry to address persistent challenges in physicochemical optimization. Characterized by high polarity (clogP reduction of 0.5–1.5 units), low molecular weight (58 g/mol), and marked three-dimensionality, the oxetane motif disrupts planar molecular architectures prevalent in drug discovery pipelines. Its emergence gained significant traction following seminal work by the Carreira group and Hoffmann-La Roche, demonstrating oxetanes as versatile isosteres for gem-dimethyl groups (occupying similar volume) and carbonyl functionalities (matching dipole moments and H-bond acceptor capacity) [3]. This validation spurred broad adoption, with oxetanes now present in seven clinical-stage candidates, including fenebrutinib (multiple sclerosis) and danuglipron (diabetes) [3]. The scaffold’s ability to enhance aqueous solubility and reduce metabolic clearance while maintaining target engagement cemented its role as a transformative structural element.
Table 1: Key Physicochemical Properties of Oxetane Motifs
Property | Oxetane Contribution | Impact on Drug Design |
---|---|---|
Polar Surface Area | ~25 Ų (oxygen lone pairs) | Enhanced solubility beyond gem-dimethyl groups |
Dipole Moment | ~3.2 D (similar to carbonyl) | Mimics ketone H-bond acceptance |
Steric Volume | Comparable to gem-dimethyl group | Occupies similar space without lipophilicity penalty |
Inductive Effect | Strong σ-electron withdrawal (-I effect) | Reduces basicity of proximal amines (ΔpKa ~2.7 units) |
Metabolic Stability | Resistance to CYP oxidation (3,3-disubstituted) | Lower intrinsic clearance vs. aliphatic chains |
The hybridization of piperidine’s privileged pharmacology with oxetane’s spatial and electronic properties generates scaffolds adept at overcoming complexity-related attrition. 3-(Oxetan-3-yl)piperidine exemplifies this synergy, where the oxetane’s strain energy (~106 kJ/mol) and near-planar conformation impose distinct spatial constraints on the piperidine ring. This forces conformational restriction that enhances target selectivity and reduces off-target interactions [1] [3]. Preclinically, derivatives like the AXL kinase inhibitor compound 13 (Fig. 3) leverage this hybrid to achieve nanomolar potency (IC₅₀ = 41.5 nM) and improved murine exposure versus non-oxetane analogues [1]. Critically, the oxetane’s electron-withdrawing effect attenuates piperidine basicity (pKa reduction ~2–3 units), mitigating hERG inhibition risks and P-glycoprotein efflux—a dual advantage unattainable with classic lipophilic isosteres [3]. In metabolic stability assays, 3-(oxetan-3-yl)piperidine derivatives resist CYP-mediated degradation 2–5-fold longer than morpholine or gem-dimethyl counterparts due to steric shielding of metabolically labile sites [1] [4].
As a sp³-enriched bioisostere, 3-(oxetan-3-yl)piperidine offers unique solutions to drug design impasses:
Table 2: Bioisosteric Performance of 3-(Oxetan-3-yl)piperidine vs. Common Motifs
Parameter | 3-(Oxetan-3-yl)piperidine | gem-Dimethyl Piperidine | Piperidine-4-Carboxylic Acid |
---|---|---|---|
clogP | 1.2–1.8 | 2.5–3.0 | -0.5–0.5 |
pKa (N) | 7.0–7.5 | 9.8–10.2 | 8.5–9.0 (if alkylated) |
Solubility (μg/mL) | 80–150 | 20–50 | >200 (ionized) |
hERG IC₅₀ (μM) | >30 | 10–20 | >50 |
Fsp³ | 0.5–0.6 | 0.4–0.5 | 0.3–0.4 |
Synthetically, the motif’s robustness enables diversification: the oxetane ring withstands Friedel-Crafts alkylations, Ullmann couplings, and acidic/basic deprotection (e.g., TFA-mediated Boc removal) without ring opening—contingent on 3,3-disubstitution to block nucleophilic attack [4]. This facilitates late-stage functionalization, positioning 3-(oxetan-3-yl)piperidine as a versatile building block for lead optimization campaigns addressing unmet complexity and property challenges.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7